![molecular formula C18H21ClN4 B2955144 N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-10-0](/img/structure/B2955144.png)

N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

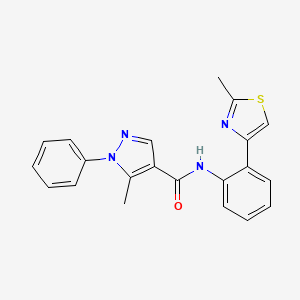

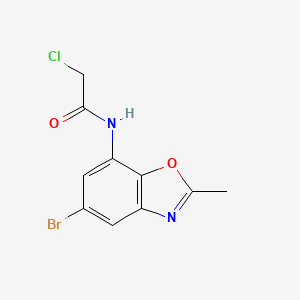

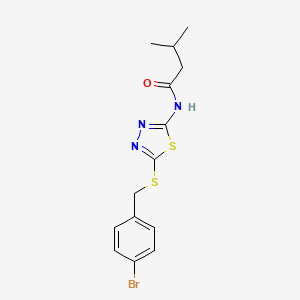

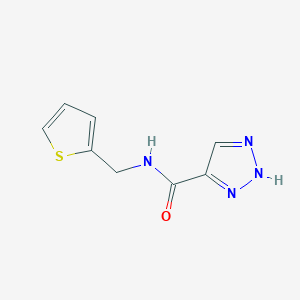

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are heterocyclic compounds, which means they contain atoms of at least two different elements in their rings .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate amines with a pyrimidine derivative . The mixtures are typically refluxed for several hours, then allowed to reach room temperature, and a solvent like water is added to precipitate out the products .Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Substitutions at various positions on the ring can greatly influence the properties of the compound .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present on the pyrimidine ring . For example, the presence of an activated CH2 group in the amide moiety can lead to cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the specific substituents on the pyrimidine ring. For example, all the potent compounds from a series of pyrazolo[1,5-a]pyrimidines have a ClogP value less than 4 and molecular weight less than 400, which suggests they are likely to maintain drug-likeness during lead optimization .Applications De Recherche Scientifique

- N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising antitumor properties. Researchers have observed its ability to inhibit tumor cell growth and proliferation. Further studies are needed to explore its mechanism of action and potential as an anticancer drug .

- The compound has demonstrated antibacterial activity against various bacterial strains. It could serve as a scaffold for designing novel antibacterial agents. Researchers are investigating its mode of action and potential clinical applications .

- N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine shows anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .

- The thiazolo [3,2-a]pyrimidine moiety in this compound resembles purine, a crucial component of DNA. Researchers can modify it to create new drug candidates. Its structural similarity to purine allows for effective binding to biological targets .

- The active methylene group (C2H2) in the 5H-thiazolo [3,2-a]pyrimidin-3(2H)-one derivative offers functionalization opportunities. Researchers can introduce various substituents to fine-tune its properties .

- Cyclization of N-acylated analogs of N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine under basic conditions leads to pyrido[2,3-d]pyrimidin-5-ones. These derivatives can be further explored for their biological activities .

Antitumor Activity

Antibacterial Effects

Anti-Inflammatory Properties

Drug Design Scaffold

Functionalization Potential

Pyrido[2,3-d]pyrimidin-5-one Derivatives

Mécanisme D'action

This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and benzene. They have diverse biological activities and are found in many important molecules, including the nucleotides cytosine, thymine, and uracil .

Mode of Action

The mode of action would depend on the specific target. For instance, if the target is a kinase, the compound might inhibit the kinase activity, leading to a decrease in the phosphorylation of downstream proteins .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. They might influence signal transduction pathways, gene expression, or metabolic processes .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by this compound. It might lead to changes in cell signaling, gene expression, or cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Orientations Futures

The future research directions in this field could involve the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives with different substituents, in order to explore their potential biological activities . Additionally, more detailed studies on their mechanism of action could help to better understand their therapeutic potential.

Propriétés

IUPAC Name |

N-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-4-5-10-20-16-11-12(2)21-18-17(13(3)22-23(16)18)14-8-6-7-9-15(14)19/h6-9,11,20H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPCOARBMHNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)

![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

![N-cyclopentyl-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2955074.png)

![2-(2-Chloro-acetylamino)-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B2955076.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2955077.png)

![ethyl 4-{[(2Z)-6-bromo-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2955080.png)